N,N-Dimethyl(2-hydroxyethyl)ammonium acetate

Description

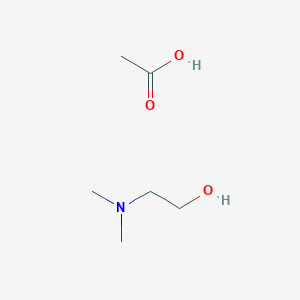

N,N-Dimethyl(2-hydroxyethyl)ammonium acetate (CAS: 176158-74-0) is a quaternary ammonium-based ionic liquid (IL) composed of a dimethyl(2-hydroxyethyl)ammonium cation and an acetate anion. This compound is characterized by its hydrophilic nature, owing to the hydroxyl (-OH) group in the cation and the polar acetate anion. It is widely used in green chemistry applications, including as a solvent in organic synthesis, a mobile phase additive in chromatography, and a component in polymer electrolytes due to its ionic conductivity and low volatility . Its structure allows for hydrogen bonding, enhancing solubility in polar solvents and water .

Properties

Molecular Formula |

C6H15NO3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

acetic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C4H11NO.C2H4O2/c1-5(2)3-4-6;1-2(3)4/h6H,3-4H2,1-2H3;1H3,(H,3,4) |

InChI Key |

VCCSTJCSIICGSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN(C)CCO |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Base Neutralization Method

The most straightforward and commonly reported method for preparing this compound is the acid-base neutralization of N,N-dimethylethanolamine with acetic acid. This reaction proceeds under mild conditions, typically in methanol or similar solvents, yielding the ionic liquid via proton transfer to the amine nitrogen.

- Equip a reaction flask with stirring and cooling apparatus.

- Dissolve N,N-dimethylethanolamine in methanol.

- Add equimolar acetic acid dropwise under ice bath stirring to maintain temperature control.

- Stir the mixture at room temperature for several hours (typically 6 h) to ensure complete reaction.

- Remove solvent under reduced pressure to isolate the ionic liquid.

This method is characterized by high yield, simplicity, and solvent compatibility. It is widely used for preparing hydroxyalkyl ammonium acetates and other protic ionic liquids.

Alkylation of N,N-Dimethylethanolamine Followed by Salt Formation

An alternative synthetic route involves the alkylation of N,N-dimethylethanolamine with alkyl halides to form quaternary ammonium salts, followed by conversion to the acetate salt via ion exchange or neutralization.

- React N,N-dimethylethanolamine with an alkyl halide (e.g., methyl bromide) under reflux conditions (80–110°C) for 1–2 hours to form quaternary ammonium halide salts.

- Purify the intermediate by recrystallization or solvent extraction.

- Exchange the halide ion with acetate ion by treatment with sodium acetate or acetic acid under controlled conditions.

- Isolate the acetate salt by filtration and drying.

This approach allows tuning of the alkyl substituents and is applicable for preparing various substituted ammonium acetates. However, it requires careful control of molar ratios and reaction temperature to avoid side reactions such as polyalkylation or elimination.

One-Pot Synthesis via Controlled Alkylation

A reported efficient method involves a one-pot reaction where N,N-dimethylethanolamine is directly alkylated with alkyl bromides at 80°C for 2 hours, followed by neutralization with acetic acid to yield the acetate salt in a single sequence. This method reduces purification steps and reaction time, with high product purity and yield.

Reaction Conditions and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (amine:acid) | 1:1 (equimolar) | Stoichiometric for complete neutralization |

| Solvent | Methanol, ethanol | Methanol preferred for solubility and control |

| Temperature | 0–25°C (neutralization) | Ice bath during acid addition to control exotherm |

| Reaction time | 4–6 hours | Ensures full conversion |

| Alkylation temperature | 80–120°C | For quaternization step |

| Recrystallization | 2–3 times | For purification of quaternary salts |

Mechanistic Insights

The formation of this compound involves proton transfer from acetic acid to the tertiary amine nitrogen, forming the ammonium cation paired with acetate anion. In alkylation routes, the nucleophilic nitrogen attacks the alkyl halide carbon, forming a quaternary ammonium salt, which can be subsequently converted to the acetate form.

Notably, elimination of the 2-hydroxyethyl group as ethylene oxide can occur under harsh conditions, but is minimized by using appropriate solvents such as N,N-dimethylethanolamine itself rather than alcohols.

Data Table: Summary of Preparation Methods

Research Findings and Applications

- The acetate salt exhibits favorable thermophysical properties such as high speed of sound and low viscosity, making it suitable as a green solvent and catalyst.

- Its preparation via acid-base neutralization is environmentally benign, with no by-products.

- Alkylation routes allow structural modification for tailored ionic liquids with specific applications in catalysis and extraction.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(2-hydroxyethyl)ammonium acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The acetate group can be substituted with other anions or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used to substitute the acetate group under mild to moderate conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Simpler amines.

Substitution: Compounds with different anions or functional groups.

Scientific Research Applications

Pharmaceutical Applications

N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its properties as a mild base and nucleophile make it suitable for reactions involving amine functionalities. Research indicates its potential in drug formulation due to its solubility and compatibility with other active ingredients .

Agricultural Uses

This compound serves as a surfactant and emulsifier in agricultural formulations, enhancing the efficacy of pesticides and herbicides. Its ability to improve the dispersion of active ingredients in water-based solutions leads to better coverage and uptake by plants . Additionally, studies have shown that it can act as a stabilizer for agrochemical formulations, prolonging their shelf life and effectiveness .

Textile Industry

In the textile industry, this compound is used as a softener and finishing agent. It imparts desirable properties such as improved feel and reduced static cling to fabrics. The compound's compatibility with various fibers allows for its application in both natural and synthetic textiles .

Coatings and Paints

The compound is employed in coatings technology as an additive that enhances the performance of paints and varnishes. Its role includes improving adhesion, durability, and resistance to environmental factors such as moisture and UV light . Furthermore, it is used in formulations for protective coatings on metals and plastics.

Cleaning Products

This compound is incorporated into cleaning products due to its surfactant properties. It is effective in removing dirt and grease while being gentle on surfaces, making it suitable for use in household cleaners and industrial cleaning agents .

Personal Care Products

The compound's mildness makes it a valuable ingredient in personal care products such as lotions, creams, and shampoos. Its ability to enhance skin feel without causing irritation is particularly beneficial in formulations designed for sensitive skin .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Ammonium Acetate Derivatives

| Compound Name | Cation Structure | Anion | Key Features |

|---|---|---|---|

| N,N-Dimethyl(2-hydroxyethyl)ammonium acetate | Dimethyl(2-hydroxyethyl)ammonium | Acetate | Hydrophilic; used in ILs, chromatography |

| Tris(2-hydroxyethyl)ammonium acetate (PIL4) | Tris(2-hydroxyethyl)ammonium | Acetate | Higher viscosity; used in drug synthesis |

| Bis(2-hydroxyethyl)ammonium acetate | Bis(2-hydroxyethyl)ammonium | Acetate | Extreme hydrophilicity; rapid water sorption |

| Triethylammonium acetate | Triethylammonium | Acetate | Moderate hydrophilicity; leveling sorption |

| N-Methyl-2-hydroxyethylammonium acetate (m-2-HEAA) | N-Methyl-2-hydroxyethylammonium | Acetate | Tunable polarity; used in biopolymer processing |

Key Observations :

- Hydroxyethyl Groups : Increasing hydroxyethyl groups (e.g., tris(2-hydroxyethyl) vs. dimethyl(2-hydroxyethyl)) correlates with higher viscosity and thermal stability but reduced ionic mobility .

- Alkyl Chain Length: Compounds like N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate (CAS: 58937-21-6) feature longer alkyl chains in the anion, enhancing lipophilicity and surfactant properties compared to acetate derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Water Sorption (20 wt%) | Viscosity (mPa·s) | Decomposition Temp. (°C) | Applications |

|---|---|---|---|---|

| This compound | 200,000 ppm in 250 min | 120–150 | ~200 | Chromatography, polymer electrolytes |

| Bis(2-hydroxyethyl)ammonium acetate | 200,000 ppm in 250 min | 90–110 | ~180 | Hydrophilic ILs, moisture absorbents |

| Triethylammonium acetate | 200,000 ppm in 140 min | 70–90 | ~160 | Mobile phase additives, catalysis |

| Tris(2-hydroxyethyl)ammonium acetate (PIL4) | Not reported | 180–220 | ~220 | Drug synthesis, high-temperature ILs |

Key Findings :

- Hydrophilicity : Bis(2-hydroxyethyl)ammonium acetate exhibits faster linear water sorption than triethylammonium acetate due to additional hydroxyl groups .

- Thermal Stability : Tris(2-hydroxyethyl)ammonium acetate (PIL4) shows superior thermal stability (~220°C) compared to this compound (~200°C), attributed to stronger hydrogen-bonding networks .

Table 3: Application-Specific Comparisons

| Compound Name | Key Applications | Performance Advantages |

|---|---|---|

| This compound | Polymer electrolytes, chromatography | Balanced hydrophilicity and conductivity |

| N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate | Surfactants, emulsifiers | Enhanced lipophilicity for nonpolar systems |

| Cholinium acetate | Biodegradable solvents, protein stabilizers | Lower toxicity; biocompatibility |

| Magnesium acetate | Electrolytes in batteries | High ionic conductivity; low cost |

Key Insights :

- Chromatography : this compound improves peak resolution in ion-pair chromatography when combined with triethylammonium bicarbonate, unlike ammonium acetate, which has negligible effects .

- Surfactants: Derivatives with fatty acid anions (e.g., octanoate) exhibit superior emulsification properties, making them suitable for cosmetic formulations .

Biological Activity

N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is a quaternary ammonium compound (QAC) that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing findings from diverse research studies.

This compound is classified as a protic ionic liquid. Its structure features a quaternary ammonium center with two methyl groups and a hydroxyethyl side chain, contributing to its solubility and biological interactions.

Antimicrobial Activity

Quaternary ammonium compounds, including this compound, are known for their broad-spectrum antimicrobial properties. They act primarily by disrupting microbial cell membranes, leading to cell lysis.

- Cell Membrane Disruption : QACs interact with the negatively charged surfaces of microbial cells, facilitating their binding and subsequent disruption of membrane integrity .

- Biofilm Inhibition : Studies have shown that these compounds can inhibit biofilm formation by various bacteria, which is crucial for preventing chronic infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings:

Toxicity and Biocompatibility

While QACs are effective biocides, their toxicity profiles are critical for safe application. Research indicates that:

- Cytotoxicity : The toxicity of this compound is lower compared to traditional QACs, making it a more suitable candidate for applications requiring biocompatibility .

- Environmental Impact : Studies on related compounds suggest high biodegradability and low toxicity, which is essential for environmental safety in industrial applications .

Applications in Medicine and Industry

This compound's properties make it suitable for various applications:

- Antiseptics : Its antimicrobial properties position it as a potential antiseptic agent in healthcare settings.

- Industrial Cleaners : The compound can be utilized in formulations for cleaning products due to its efficacy against a wide range of pathogens.

- Pharmaceutical Solvent : As an ionic liquid, it has been explored as a solvent in drug synthesis processes, enhancing yields and reaction efficiencies .

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm the cationic structure (e.g., δ ~3.2 ppm for N-CH3 groups, δ ~3.6–4.0 ppm for hydroxyethyl protons) and acetate anion (δ ~1.9 ppm for CH3 and ~174 ppm for COO⁻ in 13C) .

- FTIR : Verify ionic bonding via shifts in O-H (broad ~3400 cm⁻¹) and acetate-specific bands.

- Elemental Analysis : Ensure C, H, N, and O content aligns with theoretical values (e.g., C: ~47%, H: ~9%, N: ~7%) .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to detect trace impurities or degradation products.

How does this compound perform as an ion-pairing agent in reversed-phase liquid chromatography (RPLC)?

Advanced Research Focus

In RPLC, this compound acts as a volatile ion-pairing reagent. Key parameters:

- Mobile Phase Compatibility : Combine with triethylammonium bicarbonate (TEAB) to enhance retention of polar analytes. A 5–25 mM concentration in TEAB improves peak symmetry for oligonucleotides without significant viscosity changes .

- Method Development : Optimize pH (3.5–5.5) to balance ionization of analytes and ion-pairing efficiency. Use monolithic columns for high-throughput separations .

What are the stability challenges of this compound under varying temperatures and humidity, and how can degradation be mitigated?

Q. Advanced Research Focus

- Thermal Stability : Decomposition occurs above 110°C, releasing dimethylamine and acetic acid. Store below 25°C in airtight containers with desiccants .

- Hydrolytic Sensitivity : The hydroxyethyl group may undergo esterification in acidic conditions. Monitor via NMR for unexpected ester peaks (δ ~4.1–4.3 ppm for -OCH2-) .

Mitigation : Use inert atmospheres (N2/Ar) during synthesis and storage. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model long-term behavior .

How can researchers resolve contradictions in reported viscosity data for ionic liquids containing this compound?

Advanced Research Focus

Discrepancies arise from:

- Impurity Effects : Trace water (>500 ppm) increases viscosity. Use Karl Fischer titration to ensure dryness (<100 ppm) .

- Measurement Variability : Employ standardized methods (e.g., Brookfield viscometer at 25°C ± 0.1°C). Report shear rates (e.g., 100 s⁻¹) to enable cross-study comparisons .

Case Study : Tris(2-hydroxyethyl)ammonium acetate (PIL4) showed 120–150 cP viscosity at 25°C; deviations were linked to residual solvents .

What role does this compound play in designing protic ionic liquids (PILs) for electrochemical applications?

Q. Advanced Research Focus

- Conductivity Optimization : The hydroxyethyl group enhances hydrogen bonding, improving proton mobility. PILs with acetate anions exhibit conductivity ~1–5 mS/cm at 25°C .

- Electrode Compatibility : Test in symmetric carbon/carbon cells to assess stability during charge-discharge cycles. Avoid acidic degradation by maintaining pH >4 .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Hazard Classification : Classified as skin irritant (Xi; R37/38-41) and environmentally hazardous (N; R50-53) due to structural analogs .

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during synthesis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Emergency Measures : Eye contact requires 15-minute flushing with water. Skin exposure: wash with soap and 1% acetic acid to neutralize residual base .

How is this compound utilized in surfactant formulations, and what analytical methods validate its efficacy?

Q. Advanced Research Focus

- Micelle Formation : The cationic head group and acetate tail enable use in cationic surfactants. Measure critical micelle concentration (CMC) via conductivity (~0.1–1 mM) .

- Surface Tension Analysis : Use a tensiometer (Du Noüy ring method) to assess performance in aqueous solutions. Compare with bis(2-hydroxyethyl)ammonium acetate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.